4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClNO It is a hydrochloride salt form of 4-ethoxy-2,3-dihydro-1H-inden-1-amine, characterized by its crystalline solid form
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. Generally, amines can act as ligands, binding to various receptors and triggering cellular responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 4-ethoxy-2,3-dihydro-1H-inden-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-amine hydrochloride: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 4-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its ethoxy group, which influences its chemical behavior and potential applications. This structural feature can enhance its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12;/h3-5,10H,2,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXGYDHEVGHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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